2,6-Difluoro-3-methoxybenzamide
Overview
Description
2,6-Difluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 3 position on the benzene ring, along with a carboxamide group.
Mechanism of Action
Target of Action
The primary target of 2,6-Difluoro-3-methoxybenzamide is the bacterial cell division protein, FtsZ . FtsZ is a key protein that organizes division in most bacteria and has been identified as a promising target for antimicrobial development .
Mode of Action
This compound interacts with FtsZ by inhibiting its function . The compound exhibits strong hydrophobic interactions with several key residues of the allosteric pocket of FtsZ . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group of the compound forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 .
Biochemical Pathways
The compound affects the biochemical pathway involving FtsZ, a GTPase responsible for bacterial cell division . By inhibiting FtsZ, the compound disrupts the normal cell division process, leading to the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness against methicillin-resistant staphylococcus aureus (mrsa) suggests it has sufficient bioavailability to reach its target .
Result of Action
The inhibition of FtsZ by this compound results in the disruption of bacterial cell division . This leads to the death of the bacteria, making the compound an effective antimicrobial agent .
Biochemical Analysis
Biochemical Properties
2,6-Difluoro-3-methoxybenzamide has been found to interact with several key enzymes and proteins. Molecular docking studies have highlighted strong hydrophobic interactions between the difluoroaromatic ring of this compound and several key residues of the allosteric pocket . These interactions are particularly notable between the 2-fluoro substituent and residues Val203 and Val297, and between the 6-fluoro group and the residues Asn263 .
Cellular Effects
It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential influence on enzyme activity and gene expression . The compound’s non-planar conformation allows it to interact more easily with proteins, as seen in co-crystallized complexes with FtsZ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-3-methoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoroaniline.
Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group at the 3 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include methanol, acetic anhydride, and ammonia .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2,6-Difluoro-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
3-Methoxybenzamide: Lacks the fluorine atoms and has different biological activity.
2,6-Difluorobenzamide: Lacks the methoxy group, resulting in different chemical properties and biological activity.
Uniqueness: 2,6-Difluoro-3-methoxybenzamide is unique due to the presence of both fluorine atoms and a methoxy group, which contribute to its specific chemical and biological properties. The fluorine atoms enhance its binding affinity to the target protein FtsZ, making it a more potent inhibitor compared to similar compounds .
Properties
IUPAC Name |
2,6-difluoro-3-methoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQAQJXFEPQZIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303334 | |
Record name | 2,6-Difluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-26-6 | |
Record name | 2,6-Difluoro-3-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886498-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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